N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]-2-(naphthalen-1-yl)acetamide
Description
The compound N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]-2-(naphthalen-1-yl)acetamide features a tetrahydronaphthalene core substituted with hydroxy and methoxy groups at positions 1 and 6, respectively. A methylene bridge connects this core to an acetamide group, which is further substituted with a naphthalen-1-yl moiety.
Properties
IUPAC Name |
N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]-2-naphthalen-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO3/c1-28-20-11-12-22-19(14-20)9-5-13-24(22,27)16-25-23(26)15-18-8-4-7-17-6-2-3-10-21(17)18/h2-4,6-8,10-12,14,27H,5,9,13,15-16H2,1H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGNHERFJOMIUSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CCC2)(CNC(=O)CC3=CC=CC4=CC=CC=C43)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]-2-(naphthalen-1-yl)acetamide are currently unknown. This compound is structurally similar to indole derivatives, which are known to bind with high affinity to multiple receptors. Therefore, it’s possible that this compound may also interact with a variety of cellular targets.
Mode of Action
Based on its structural similarity to indole derivatives, it may interact with its targets in a similar manner. Indole derivatives are known to bind to their targets and modulate their activity, leading to changes in cellular processes.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. Therefore, this compound may potentially affect a wide range of biochemical pathways.
Result of Action
Given its structural similarity to indole derivatives, it may have a broad range of effects on cellular processes, depending on the specific targets it interacts with.
Biological Activity
N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]-2-(naphthalen-1-yl)acetamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its structural characteristics, biological mechanisms, and relevant research findings.
Structural Characteristics
The compound features a tetrahydronaphthalene moiety with hydroxyl and methoxy substituents, contributing to its unique chemical properties. Its molecular formula is with a molecular weight of approximately 331.4 g/mol. The presence of the naphthyl group further enhances its biological activity by potentially interacting with various biological targets.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Amyloid Beta Oligomers : Similar compounds have been studied for their ability to inhibit the formation of neurotoxic amyloid beta oligomers, which are implicated in Alzheimer's disease pathology. This inhibition could potentially enhance neuronal health and cognitive function.
- Interaction with Enzymes : The compound may act as an inhibitor of fatty acid amide hydrolases (FAAH), which are involved in the breakdown of endocannabinoids. By inhibiting these enzymes, it could elevate endocannabinoid levels, influencing various physiological processes.
In Vitro Studies
A series of in vitro studies have demonstrated the compound's potential neuroprotective effects:
- Neurotoxicity Reduction : In cell cultures exposed to amyloid beta peptides, treatment with this compound resulted in a significant reduction in neuronal cell death compared to untreated controls.
In Vivo Studies
Animal models have provided further insights into the compound's efficacy:
- Cognitive Improvement : In rodent models of Alzheimer's disease, administration of the compound led to improvements in cognitive performance on memory tasks. These improvements were correlated with decreased levels of amyloid beta oligomers in the brain .
Case Studies
Several case studies have highlighted the therapeutic potential of similar compounds:
Scientific Research Applications
Chemical Properties and Structure
The molecular formula for this compound is , indicating a structure that includes naphthalene derivatives and functional groups that may influence its biological activity. The compound's unique arrangement allows it to interact with various biological targets, making it a candidate for therapeutic applications.
Neuroscience
One of the most promising applications of N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]-2-(naphthalen-1-yl)acetamide is in the field of neuroscience , particularly in studying neurodegenerative diseases such as Alzheimer's disease. Research indicates that compounds with similar structural motifs can inhibit the formation of neurotoxic amyloid beta oligomers, specifically targeting the amyloid beta 1-42 monomer implicated in Alzheimer's pathology.
Case Study: Amyloid Beta Inhibition
In a study examining the efficacy of structurally similar compounds, it was found that these compounds could significantly reduce amyloid beta aggregation in vitro. The mechanism of action involves binding to the amyloid beta monomer and preventing its aggregation into toxic oligomers. Further research is required to elucidate the precise interactions at the molecular level.
Medicinal Chemistry
The compound has also been investigated for its potential as a medicinal agent due to its structural features that enhance bioactivity. Its ability to interact with various biological targets positions it as a candidate for drug development aimed at treating inflammatory diseases and cancer.
Example: Anti-inflammatory Activity
Research has shown that derivatives of this compound can exhibit anti-inflammatory properties by inhibiting key enzymes involved in inflammatory pathways. For instance, similar naphthalene-based compounds have been reported to inhibit cyclooxygenase (COX) enzymes, which are critical in mediating inflammation.
Pharmacological Studies
Pharmacological studies suggest that this compound may have additional applications in treating chronic pain and mood disorders due to its interaction with neurotransmitter systems.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Tetrahydronaphthalene Core
2-Chloro-N-[(1S,2S)-1-Hydroxy-7-Methoxy-1,2,3,4-Tetrahydronaphthalen-2-yl]Acetamide ()
- Structural Differences : Replaces the naphthalen-1-yl group with a chloro substituent and alters the substitution pattern (7-methoxy vs. 6-methoxy).
- Stereochemical differences (1S,2S configuration) may influence receptor binding .
N,N-Dimethyl-1,2,3,4-Tetrahydronaphthalen-2-Amines ()
- Structural Differences : Replaces the acetamide group with a dimethylamine moiety. Examples include cyclohexyl and cyclooctyl substituents.
- Implications : Amines lack hydrogen-bonding capacity from the acetamide group, reducing interactions with polar targets. Bulky substituents (e.g., cyclooctyl in 5m ) introduce steric hindrance, which may limit binding to certain receptors .
Variations in the Aromatic Moiety
2-(4-((Naphthalen-1-yloxy)Methyl)-1H-1,2,3-Triazol-1-yl)-N-Phenylacetamides ()
- Structural Differences : Incorporates a triazole ring via 1,3-dipolar cycloaddition. For example, 6b (2-nitrophenyl) and 6m (4-chlorophenyl) feature nitro and chloro substituents on the phenyl ring.
- Nitro groups (e.g., 6b) enhance electrophilicity, possibly affecting reactivity or toxicity .
N-(2-Hydroxy-1-Naphthyl)Acetamide ()
- Structural Differences : Lacks the tetrahydronaphthalene core, with a hydroxy group directly on the naphthalene ring.
Functional Group Modifications
N-(1,5-Dimethyl-3-Oxo-2-Phenyl-2,3-Dihydro-1H-Pyrazol-4-yl)-2-(3,4-Dichlorophenyl)Acetamide ()
- Structural Differences : Replaces the naphthalenyl group with a dichlorophenyl moiety and introduces a pyrazolone ring.
- Implications : Dichlorophenyl groups increase hydrophobicity and electron-withdrawing effects, which may enhance binding to hydrophobic pockets in enzymes or receptors .
2-Chloro-N-Cyclopropyl-N-(1,2,3,4-Tetrahydronaphthalen-1-yl)Acetamide ()
- Structural Differences : Substitutes the hydroxy group with a cyclopropyl moiety and adds a chloro substituent.
- The absence of a hydroxy group eliminates a key hydrogen-bonding site .
Comparative Data Tables
Table 1: Structural and Functional Comparisons
*Estimated based on structural formula.
Table 2: Spectroscopic Comparisons (IR and NMR)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
